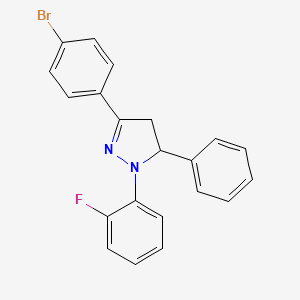
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
Overview
Description
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, also known as BPPF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets in the body. 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the regulation of various cellular processes. 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been found to have various biochemical and physiological effects. Studies have shown that 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can induce apoptosis, inhibit angiogenesis, and modulate the immune response. 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has also been found to have anti-inflammatory and antioxidant properties, which can potentially be used for the treatment of inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high solubility in various solvents, stability, and ease of synthesis. However, 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole also has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may hinder its clinical application.
Future Directions
There are several future directions for the study of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential as a treatment for other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
Conclusion:
In conclusion, 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole as a therapeutic agent.
Scientific Research Applications
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has also been found to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2/c22-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)25(24-19)20-9-5-4-8-18(20)23/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCINUTVJGVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



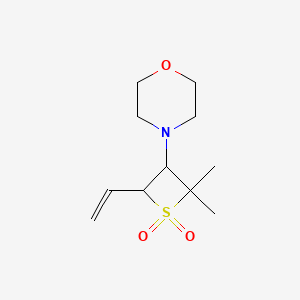

![3-(4-aminophenyl)-1-[2-(4-pyridinyl)ethyl]-1H-pyrazol-5-amine 2,3-dihydroxysuccinate (salt)](/img/structure/B3820179.png)
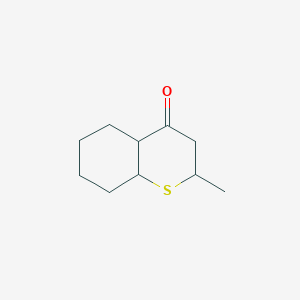
![N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline](/img/structure/B3820185.png)
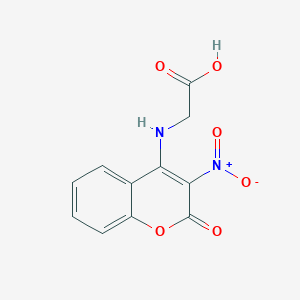
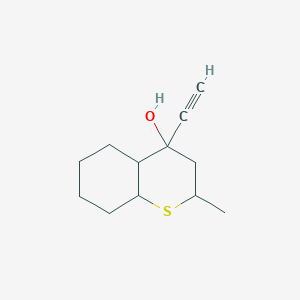
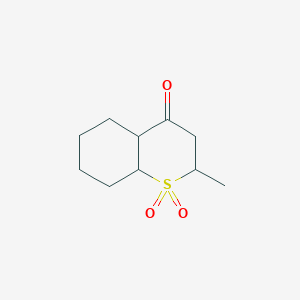
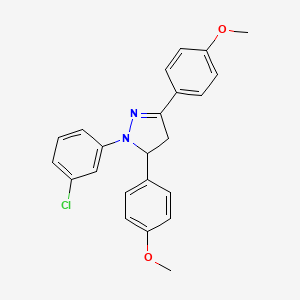

![3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3820217.png)
![4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid](/img/structure/B3820249.png)
![4-[(2,2,3,3,3-pentafluoropropanoyl)amino]butanoic acid](/img/structure/B3820250.png)
![N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B3820264.png)